
1,1-Dichloro-1-nitrosobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-nitrosobutane is an organic compound characterized by the presence of two chlorine atoms and a nitroso group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-nitrosobutane can be synthesized through the reaction of butane with nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1-nitrosobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced under specific conditions, resulting in different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
N,N-Dimethylamidodichlorophosphite: Reacts exothermally with this compound to form N,N-dimethylamidotetrachlorophosphorane and a nitrile oxide.
Diethyl Thiophosphite: Reacts with this compound to produce specific phosphorane derivatives.
Major Products Formed
N,N-Dimethylamidotetrachlorophosphorane: Formed from the reaction with N,N-dimethylamidodichlorophosphite.
Nitrile Oxide: Another product from the reaction with N,N-dimethylamidodichlorophosphite.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group and chlorine atoms play crucial roles in its chemical behavior, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
1,1-Dichloro-1-nitrosobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-nitrosoalkanes: These compounds share similar reactivity patterns and can undergo similar reactions.
α-Halocarbonyl Compounds: These compounds also exhibit reactivity with acid chlorides and zinc, forming acylhydroximoyl chlorides.
Propiedades
Número CAS |
109777-25-5 |
|---|---|
Fórmula molecular |
C4H7Cl2NO |
Peso molecular |
156.01 g/mol |
Nombre IUPAC |
1,1-dichloro-1-nitrosobutane |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |
Clave InChI |
OXVWREIAEWQHIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


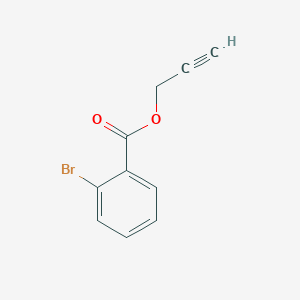

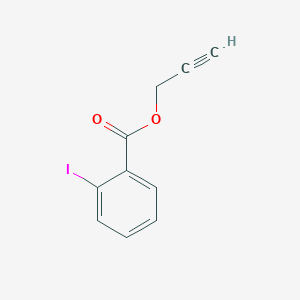
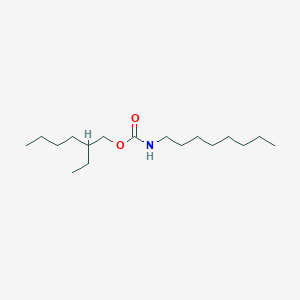
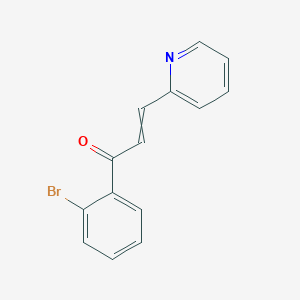
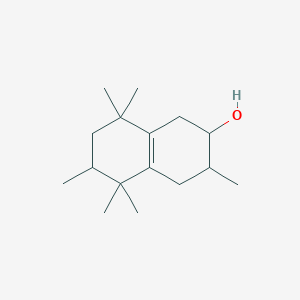
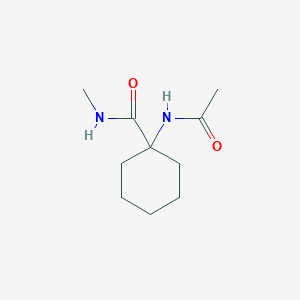

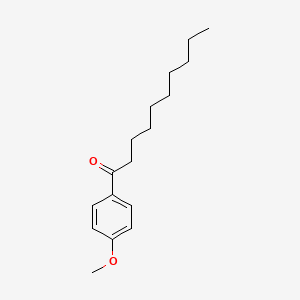

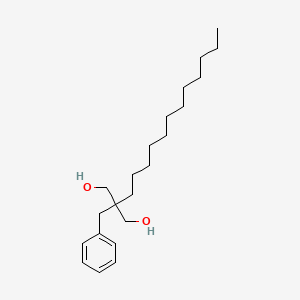
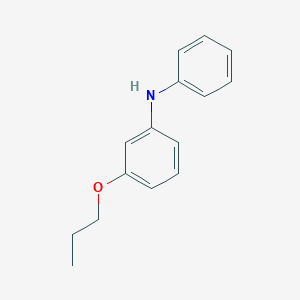

![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
